

# In-Depth Technical Guide: 2,6-Dimethoxypyridin-3-amine Monohydrochloride

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## Compound of Interest

**Compound Name:** 2,6-Dimethoxypyridin-3-amine monohydrochloride

**Cat. No.:** B145760

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## Abstract

This technical guide provides a comprehensive overview of **2,6-dimethoxypyridin-3-amine monohydrochloride**, a heterocyclic organic compound of interest in pharmaceutical and chemical research. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and analytical methodologies. Furthermore, it explores the potential biological significance of this class of compounds, particularly as kinase inhibitors, based on the activities of structurally related molecules.

## Chemical Structure and Properties

**2,6-Dimethoxypyridin-3-amine monohydrochloride** is the hydrochloride salt of the parent amine, 2,6-dimethoxypyridin-3-amine. The presence of the electron-donating methoxy groups and the amino group on the pyridine ring influences its chemical reactivity and potential for intermolecular interactions.

Chemical Structure:

Caption: Chemical structure of **2,6-Dimethoxypyridin-3-amine monohydrochloride**.

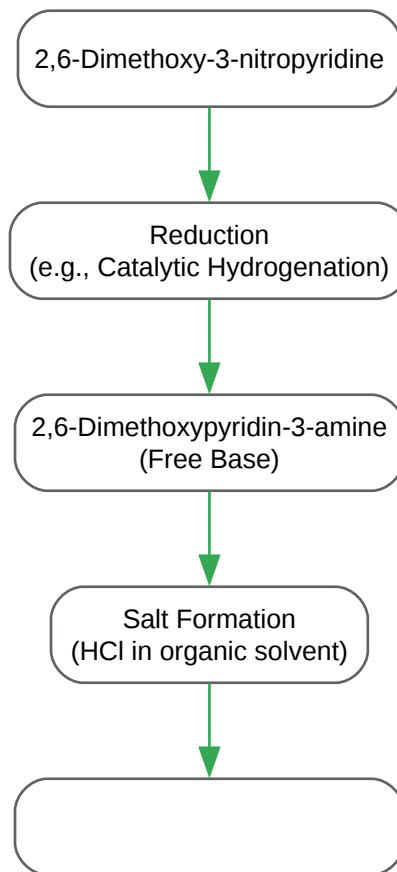
Physicochemical Properties:

Property	Value	Reference
CAS Number	80789-72-6	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	190.63 g/mol	<a href="#">[1]</a>
Appearance	White crystalline solid	<a href="#">[1]</a>
Melting Point	212 °C (decomposes)	<a href="#">[1]</a>
Solubility	Soluble in water and alcohol	<a href="#">[1]</a>

## Synthesis

A detailed experimental protocol for the synthesis of **2,6-dimethoxypyridin-3-amine monohydrochloride** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on the synthesis of the free base, 2,6-dimethoxypyridin-3-amine, followed by salt formation. The synthesis of the free base typically involves the reduction of a corresponding nitro compound.

Proposed Synthetic Workflow:



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Caption: Proposed synthesis workflow.

Experimental Protocol (Proposed):

Step 1: Synthesis of 2,6-Dimethoxypyridin-3-amine (Free Base)

- Materials: 2,6-dimethoxy-3-nitropyridine, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
- Procedure:
  - In a suitable hydrogenation vessel, dissolve 2,6-dimethoxy-3-nitropyridine in ethanol.
  - Add a catalytic amount of 10% Pd/C to the solution.
  - Pressurize the vessel with hydrogen gas (typically 1-3 atm).

- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield crude 2,6-dimethoxypyridin-3-amine.
- Purify the crude product by column chromatography or recrystallization if necessary.

#### Step 2: Formation of **2,6-Dimethoxypyridin-3-amine Monohydrochloride**

- Materials: 2,6-dimethoxypyridin-3-amine, Hydrochloric acid (in a suitable organic solvent, e.g., diethyl ether or isopropanol), Diethyl ether.
- Procedure:
  - Dissolve the purified 2,6-dimethoxypyridin-3-amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether).
  - Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the amine at 0 °C.
  - A precipitate should form upon addition of the HCl solution.
  - Continue stirring for a short period to ensure complete precipitation.
  - Collect the solid product by filtration.
  - Wash the solid with cold diethyl ether to remove any unreacted starting materials.
  - Dry the product under vacuum to obtain **2,6-dimethoxypyridin-3-amine monohydrochloride** as a crystalline solid.

## Analytical Characterization

Comprehensive analytical data is crucial for confirming the identity and purity of **2,6-dimethoxypyridin-3-amine monohydrochloride**.

Spectroscopic Data:

While a complete set of spectroscopic data for the monohydrochloride is not readily available, data for the free base and typical spectral characteristics of aminopyridines can be used for interpretation.

Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the two methoxy groups (singlets), two aromatic protons on the pyridine ring (doublets), and the amine protons (broad singlet). Upon protonation to form the monohydrochloride, a downfield shift of the aromatic and amine proton signals is expected. The amine protons may appear as a broader signal due to exchange.
<sup>13</sup> C NMR	Signals for the two methoxy carbons, the five pyridine ring carbons (with those bearing methoxy and amino groups showing characteristic shifts), and potentially a signal for the carbon bearing the amino group that is sensitive to protonation.
FTIR	Characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm <sup>-1</sup> region for the free base), C-O stretching of the methoxy groups, and C=C and C=N stretching of the pyridine ring. For the monohydrochloride salt, the N-H stretching region will be broadened and shifted due to the formation of the ammonium salt. A known FTIR spectrum for the monohydrochloride is available. <sup>[2]</sup>
Mass Spectrometry	The mass spectrum of the free base would show a molecular ion peak (M <sup>+</sup> ) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

#### High-Performance Liquid Chromatography (HPLC) Method (Proposed):

A reverse-phase HPLC method would be suitable for the analysis of this compound.

Parameter	Recommended Condition
Column	C18, e.g., 4.6 x 150 mm, 5 $\mu$ m
Mobile Phase	A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Injection Volume	10 $\mu$ L

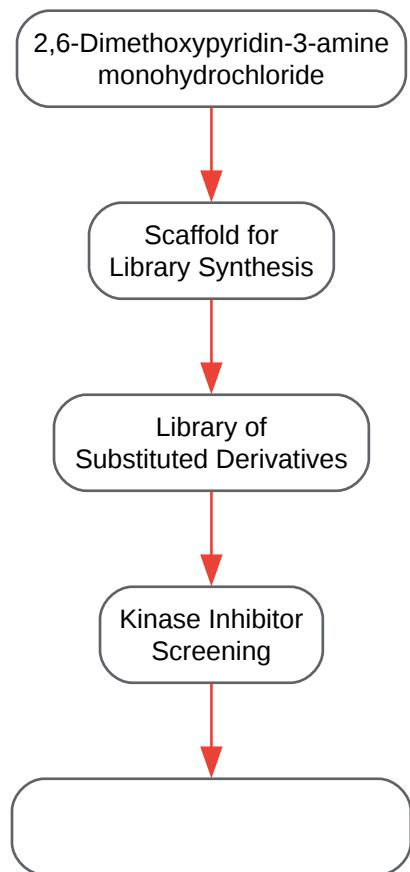
## Biological Activity and Potential Applications

Direct studies on the biological activity of **2,6-dimethoxypyridin-3-amine monohydrochloride** are limited in publicly available literature. However, the aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.

### Potential as Kinase Inhibitors:

Many derivatives of aminopyridines and diaminopyridines have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. For instance, various substituted aminopyridines have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

### Logical Relationship for Kinase Inhibitor Development:



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Caption: Drug discovery workflow.

The structural features of 2,6-dimethoxypyridin-3-amine, including the amino group which can act as a hydrogen bond donor and the pyridine ring as a scaffold for further functionalization, make it an attractive starting point for the design and synthesis of novel kinase inhibitors.

## Safety Information

Detailed toxicological data for **2,6-dimethoxypyridin-3-amine monohydrochloride** is not available. As with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

## Conclusion

**2,6-Dimethoxypyridin-3-amine monohydrochloride** is a valuable heterocyclic compound with potential applications in synthetic and medicinal chemistry. This technical guide has provided a summary of its known properties, a proposed synthetic route, and analytical methodologies. While direct biological data is scarce, its structural similarity to known kinase inhibitors suggests that it could serve as a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.

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